molecular formula C7H6ClFO3S B1393004 2-Fluoro-6-methoxybenzenesulphonyl chloride CAS No. 1176126-31-0

2-Fluoro-6-methoxybenzenesulphonyl chloride

Cat. No. B1393004
M. Wt: 224.64 g/mol
InChI Key: XJAVLIIXUXQDBO-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxybenzenesulphonyl chloride is a chemical compound with the molecular formula C7H6ClFO3S and a molecular weight of 224.63 . It is commonly used in laboratory settings and for the synthesis of various substances .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-methoxybenzenesulphonyl chloride consists of seven carbon atoms, six hydrogen atoms, one chlorine atom, one fluorine atom, three oxygen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

2-Fluoro-6-methoxybenzenesulphonyl chloride is a solid substance with a light brown color . It has a predicted boiling point of 280.9±25.0 °C and a predicted density of 1.455±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Fluorinated Compounds

2-Fluoro-6-methoxybenzenesulphonyl chloride plays a role in the synthesis of fluorinated compounds. For example, it has been used in the synthesis of fluorinated retinoic acids and their analogues. These analogues have shown potential in causing the regression of chemically induced skin papillomas in mice (Lovey & Pawson, 1981).

Bromodemercuration Reactions

This compound is also involved in bromodemercuration reactions. It is used in the synthesis of various brominated compounds, demonstrating its versatility in chemical synthesis (Deacon & Farquharson, 1976).

Building Blocks for Heterocyclic Compounds

It serves as a building block for the synthesis of various fluorinated heterocyclic compounds. This includes the synthesis of pyrazolones, pyrimidines, coumarines, and benzothiopyranones, highlighting its importance in the development of complex organic molecules (Shi, Wang, & Schlosser, 1996).

Monitoring Aldol Reactions

In analytical chemistry, derivatives of 2-Fluoro-6-methoxybenzenesulphonyl chloride have been used to monitor the progress of aldol reactions through fluorescence changes. This highlights its utility in real-time monitoring of chemical reactions (Guo & Tanaka, 2009).

Chemical Modification of Bacterial Surfaces

Research has shown that this compound can be used for the chemical modification of bacterial surfaces. This application is important in the field of microbiology, providing insights into the interaction between bacteria and their environment (Gittens & James, 1963).

Covalent Attachment to Solid Supports

It is also used in the activation of hydroxyl groups of polymeric carriers for the covalent attachment of biological substances. This application is significant in bioconjugate chemistry for the development of various biomedical and diagnostic tools (Chang et al., 1992).

Safety And Hazards

2-Fluoro-6-methoxybenzenesulphonyl chloride is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective gloves/clothing/eye protection/face protection, and seeking immediate medical attention if swallowed or in contact with skin .

properties

IUPAC Name

2-fluoro-6-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO3S/c1-12-6-4-2-3-5(9)7(6)13(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAVLIIXUXQDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methoxybenzenesulphonyl chloride

CAS RN

1176126-31-0
Record name 2-Fluoro-6-methoxybenzenesulphonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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